DSPE-PEG4-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG4-acid typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol through a series of chemical reactions. The process begins with the activation of the carboxylic acid group of polyethylene glycol using reagents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate is then reacted with the amine group of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine to form a stable amide bond .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The final product is purified using techniques such as chromatography and precipitation .

Chemical Reactions Analysis

Types of Reactions: DSPE-PEG4-acid undergoes various chemical reactions, including:

Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions:

Substitution Reactions: Reagents such as N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid group for reaction with amines

Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are used depending on the desired transformation

Major Products:

Scientific Research Applications

DSPE-PEG4-acid has a wide range of applications in scientific research, including:

Drug Delivery: It is used to enhance the solubility and stability of hydrophobic drugs, allowing for more effective delivery to target sites

Biomedical Research: The compound is used in the development of liposomes and nanoparticles for targeted drug delivery and imaging

Chemistry: It serves as a versatile linker in the synthesis of various conjugates and complexes

Industry: this compound is used in the formulation of various pharmaceutical and cosmetic products

Mechanism of Action

The mechanism of action of DSPE-PEG4-acid involves its ability to form stable conjugates with hydrophobic drugs, enhancing their solubility and stability. The polyethylene glycol component provides a hydrophilic shell that increases the water solubility of the overall compound, while the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine component allows for the encapsulation and congregation of hydrophobic drugs .

Comparison with Similar Compounds

DSPE-PEG2000: Similar to DSPE-PEG4-acid but with a longer polyethylene glycol chain, providing different solubility and stability properties.

DSPE-PEG-TK: Contains a thioketal linker, making it responsive to reactive oxygen species.

Uniqueness: this compound is unique due to its specific combination of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine and a short polyethylene glycol chain, providing a balance of hydrophobic and hydrophilic properties that make it highly effective for drug delivery applications .

Properties

IUPAC Name |

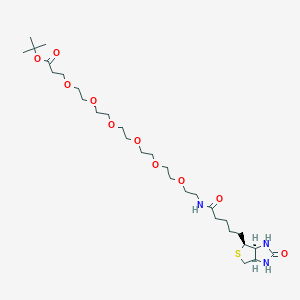

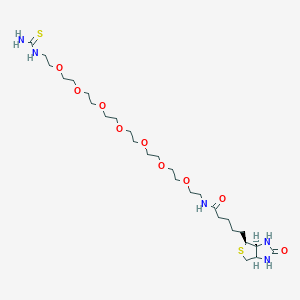

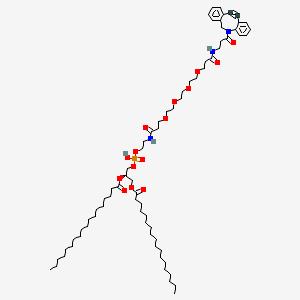

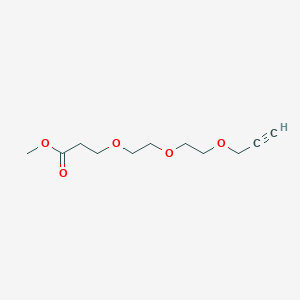

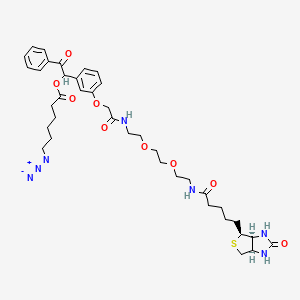

3-[2-[2-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H100NO15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(57)65-45-48(68-52(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-67-69(59,60)66-38-36-53-49(54)47-64-44-43-63-42-41-62-40-39-61-37-35-50(55)56/h48H,3-47H2,1-2H3,(H,53,54)(H,55,56)(H,59,60)/t48-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEBZOUVWTWKNV-QSCHNALKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H100NO15P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1010.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)

![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)